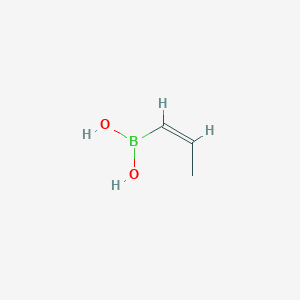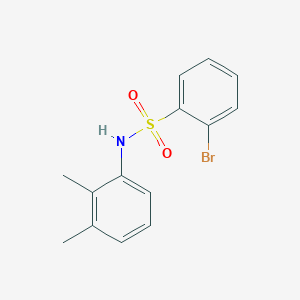
2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is a compound that can be synthesized through various chemical reactions involving bromine-containing reagents and dimethylphenyl derivatives. The compound is characterized by the presence of a bromine atom and a sulfonamide group attached to a benzene ring, which is further substituted with a dimethylphenyl group. This structure suggests potential reactivity typical of bromoarenes and sulfonamides, which can be exploited in further chemical transformations.
Synthesis Analysis
The synthesis of brominated sulfonamide derivatives can be achieved through reactions involving bromine sources and sulfonamide precursors. For instance, the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide leads to a brominated bicyclic sulfonamide derivative . Although not directly related to the target molecule, this study provides insight into the synthesis of brominated sulfonamides. Similarly, the azo coupling of dimethylphenacylsulfonium bromides with N-nitrosoacetanilides results in bromophenyl derivatives that can undergo nucleophilic substitution, displacing the bromide . These methodologies could be adapted to synthesize the target molecule by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated sulfonamide compounds can be complex, with potential for various intermolecular interactions. For example, the X-ray structure characterization of antipyrine derivatives reveals that brominated compounds can form stable crystal structures through hydrogen bonding and other non-covalent interactions . These findings suggest that 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide could also exhibit a well-defined crystal structure with specific intermolecular interactions.
Chemical Reactions Analysis
Brominated aromatic compounds are known to participate in various chemical reactions. The presence of the bromine atom makes them susceptible to nucleophilic substitution reactions, as seen in the displacement of bromide by nucleophiles in the synthesis of 2-bromophenylglyoxal arylhydrazones . Additionally, the sulfonamide group can influence the reactivity of the compound, potentially leading to further functionalization or transformation into different heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide would be influenced by its molecular structure. The presence of the bromine atom and the sulfonamide group would affect its polarity, solubility, and reactivity. While specific data on the target compound is not provided, related compounds such as those studied in the thermodynamic analysis of azo dye dimerization and the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride offer insights into the behavior of brominated sulfonamides in different environments.
Applications De Recherche Scientifique
1. Structural Properties and Molecular Interactions
- Study by Siddiqui et al. (2008) : Investigated the structures of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide and related compounds, focusing on intra- and intermolecular hydrogen bonding. These findings contribute to understanding the molecular interactions and stability of such compounds (Siddiqui et al., 2008).
2. Antibacterial and Enzyme Inhibitory Activities
- Research by Abbasi et al. (2016) : Synthesized derivatives of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide and evaluated their antibacterial and enzyme inhibitory activities. This study highlights the potential of these compounds in medical applications (Abbasi et al., 2016).
3. Photodynamic Therapy for Cancer Treatment
- Study by Pişkin et al. (2020) : Explored the use of benzenesulfonamide derivatives in the synthesis of zinc phthalocyanine for photodynamic therapy, a treatment method for cancer. This research shows the potential of such compounds in developing cancer therapies (Pişkin et al., 2020).
4. Potential in Photocatalytic Applications
- Research by Öncül et al. (2021) : Studied the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives, indicating their suitability for photocatalytic applications. This underscores the diverse applications of these compounds in various scientific fields (Öncül et al., 2021).
5. Investigation of Kinetic Reactions
- Study by Rublova et al. (2017) : Conducted a kinetic investigation of dimethylphenylbenzenesulfonamide derivatives, contributing to the understanding of reaction dynamics and molecular behavior in chemical processes (Rublova et al., 2017).
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity and stability of a compound.
Propriétés
IUPAC Name |
2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAGXHKMNXFILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429120 |
Source


|
| Record name | 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941294-37-7 |
Source


|
| Record name | 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

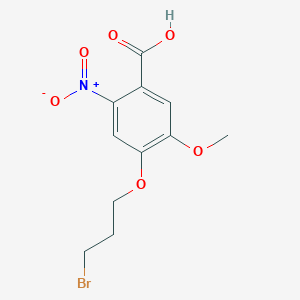
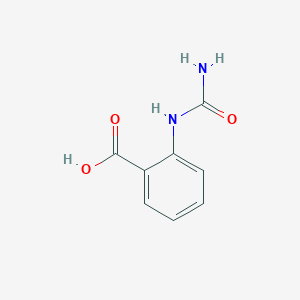
![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)
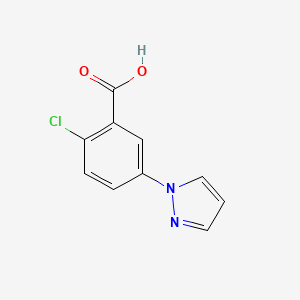
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)
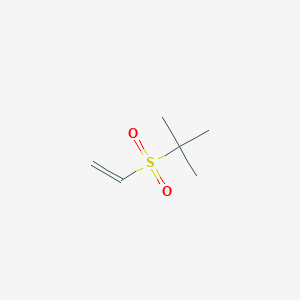
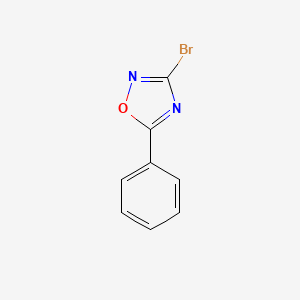
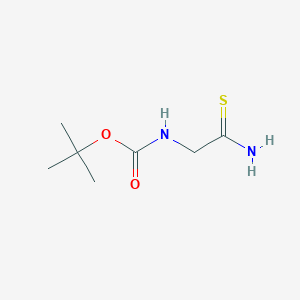
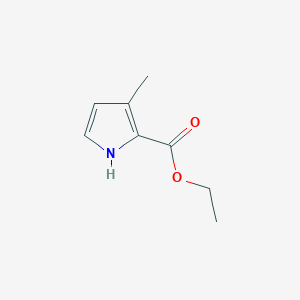

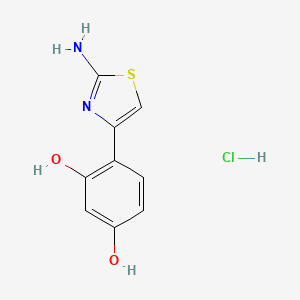

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)
